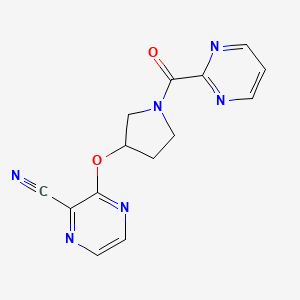

3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O2/c15-8-11-13(19-6-5-16-11)22-10-2-7-20(9-10)14(21)12-17-3-1-4-18-12/h1,3-6,10H,2,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNGQRGMZMUIQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic synthesis. One common route includes the following steps:

Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Attachment of Pyrimidine Moiety: The pyrimidine-2-carbonyl group is introduced via a condensation reaction with the pyrrolidine intermediate.

Formation of Pyrazine Ring: The final step involves the formation of the pyrazine ring through a cyclization reaction, often using a nitrile precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazine ring and pyrimidine carbonyl group participate in nucleophilic substitutions under specific conditions:

-

Microwave-assisted synthesis (100–120°C, 30–60 min) enhances reaction efficiency for substitutions involving the pyrimidine carbonyl group.

-

The nitrile group remains inert under mild conditions but participates in metal-catalyzed cross-couplings (e.g., Suzuki reactions) at elevated temperatures .

Hydrolysis Reactions

The nitrile and carbonyl groups undergo hydrolysis under acidic or basic conditions:

-

Hydrolysis of the nitrile to a carboxamide is pH-sensitive, with optimal yields at pH 10–12.

-

The pyrrolidine ether linkage remains stable under these conditions.

Oxidation and Reduction

Selective oxidation/reduction of functional groups:

Cycloaddition and Ring-Opening Reactions

The pyrazine ring participates in cycloadditions:

Functional Group Modifications

Targeted derivatization of specific groups:

Stability Under Reactive Conditions

Critical stability data for formulation and storage:

| Condition | Observation | Half-Life | Reference |

|---|---|---|---|

| Acidic (pH 2, 37°C) | Degradation of pyrrolidine ether linkage | 48 hrs | |

| Basic (pH 12, 37°C) | Nitrile hydrolysis to carboxamide | 24 hrs | |

| Oxidative (H<sub>2</sub>O<sub>2</sub>) | Pyrazine ring oxidation | 72 hrs |

Catalytic Cross-Couplings

Palladium-mediated reactions for structural diversification:

Key Insights from Research

-

Reactivity Hierarchy : Pyrimidine carbonyl > pyrazine nitrile > pyrrolidine ether in electrophilic reactions .

-

Solvent Effects : DMF and NMP enhance reaction rates for substitutions due to high polarity .

-

Byproducts : Hydrolysis of the nitrile group generates trace amounts of carboxylic acid (<5%) under basic conditions.

Scientific Research Applications

Oncology

Research indicates that compounds similar to 3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile may exhibit anti-cancer properties. For instance, pyrazole derivatives have been identified as inhibitors of tropomyosin receptor kinases (TRK), which are implicated in various cancers. Inhibitors targeting TRK can lead to reduced tumor growth and improved patient outcomes .

Immunology

The compound has been studied for its potential in treating immune disorders. A patent describes its use as a component in therapeutic agents aimed at preventing or treating immune diseases, leveraging its ability to inhibit Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, making it a target for conditions like rheumatoid arthritis and certain leukemias .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for various enzymes, particularly carbonic anhydrases and kinases involved in cellular signaling pathways. Pyrazole-based compounds have shown promise as inhibitors of carbonic anhydrase II, which is relevant in treating conditions like glaucoma and obesity . Additionally, the inhibition of kinases such as JNK (c-Jun N-terminal kinase) has been explored, with implications for inflammatory diseases and cancer therapy .

Case Studies and Findings

Mechanism of Action

The mechanism of action of 3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Pyrazine vs. Pyridazine Derivatives

- Pyridazine Analogs: describes pyridazine derivatives like 3-acetylamino-5,6-diphenylpyridazine-4-carbonitrile. Unlike the target compound’s pyrazine core, pyridazine derivatives exhibit distinct electronic properties due to the position of nitrogen atoms, which may alter binding affinity and solubility.

- Thienopyridine Derivatives: Compounds such as 3-amino-4-phenyl-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile () replace pyrazine with a thienopyridine system. This modification introduces sulfur, increasing lipophilicity and possibly improving membrane permeability compared to the target compound .

Pyrimidine vs. Pyridine Carbonyl Substituents

- Trifluoromethylpyridine Analogs : highlights 3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile (CAS 2034450-28-5). Replacing pyrimidine with a trifluoromethylpyridine group introduces strong electron-withdrawing effects and enhanced metabolic stability, making this analog more resistant to oxidative degradation .

Substituent and Linker Variations

Pyrrolidine Linker Modifications

- Sulfonamide-Functionalized Analogs : Patent compounds such as N-(1-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide () replace the pyrimidine carbonyl with sulfonamide groups. Sulfonamides improve water solubility and may enhance target selectivity through hydrogen-bonding interactions .

- Bicyclic Systems: Derivatives like 5-((1S,3S,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylcyclopentylamino)pyrazine-2-carbonitrile () incorporate bicyclic frameworks, increasing structural rigidity.

Ether vs. Ester Linkages

Physicochemical and Structural Properties

- Ring Puckering Effects : The pyrrolidine linker’s conformation () influences the spatial orientation of substituents. Pseudorotation in the pyrrolidine ring may allow adaptive binding to targets, whereas rigid analogs (e.g., bicyclic systems) prioritize preorganized interactions .

Biological Activity

3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrimidine moiety linked to a pyrrolidine and a pyrazine ring. Its molecular formula is with a molecular weight of approximately 299.34 g/mol. The presence of functional groups such as carbonitrile and ether significantly contributes to its biological properties.

Research indicates that compounds similar to 3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exhibit various mechanisms of action, primarily through enzyme inhibition:

- Janus Kinase (JAK) Inhibition : Some derivatives have been shown to inhibit JAK enzymes, which play crucial roles in cytokine signaling and are implicated in various inflammatory diseases and cancers .

- PI3-Kinase Inhibition : The compound may selectively inhibit Class I PI3-kinase isoforms, particularly PI3K-a and PI3K-b, which are significant in cancer biology due to their role in cell proliferation and survival .

- MALT1 Proteolytic Activity : Certain derivatives interact with MALT1, an essential component in various signaling pathways related to immune response and cancer progression .

Biological Activity

The biological activity of 3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has been evaluated in several studies:

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits potent anti-tumor activity by inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar structures showed significant inhibition of growth in breast cancer and leukemia cell lines, suggesting potential applications in oncology .

Antimicrobial Properties

Preliminary assessments indicate that derivatives of this compound possess moderate antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 250 μg/mL, indicating potential as an antibacterial agent .

Case Studies

Several case studies illustrate the efficacy of compounds related to 3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile:

- Study on JAK Inhibition : A study highlighted the effectiveness of pyrimidine derivatives in inhibiting JAK pathways, providing a basis for their use in treating autoimmune diseases .

- PI3K Inhibition in Cancer Models : Another study focused on the selective inhibition of PI3K isoforms, demonstrating reduced tumor growth in xenograft models when treated with these compounds .

- MALT1 Interaction : Research on MALT1 inhibitors showed that pyrimidine-based compounds could modulate immune responses effectively, offering insights into their therapeutic potential for autoimmune disorders .

Data Table: Summary of Biological Activities

Q & A

How can researchers optimize the synthesis of 3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile to improve yield and purity?

Basic Research Question

Methodological Answer:

The synthesis involves coupling pyrimidine-2-carbonyl chloride with a pyrrolidin-3-yloxy-pyrazine intermediate. Key steps include:

- Catalyst Selection : Triphenylphosphine (PPh₃) can facilitate nucleophilic substitutions, as demonstrated in pyrazine carboxamide syntheses .

- Solvent Optimization : Pyridine acts as both solvent and base in similar reactions, enhancing reaction efficiency .

- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures improves purity. Monitor intermediates via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).

What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the pyrazine (δ 8.5–9.0 ppm) and pyrimidine (δ 8.0–8.4 ppm) regions.

- HRMS : Confirm molecular weight (expected [M+H]⁺ ≈ 355.12).

- Crystallography :

How does the pyrrolidine ring puckering influence the compound’s binding affinity to target enzymes?

Advanced Research Question

Methodological Answer:

- Conformational Analysis :

- Binding Studies :

- Perform molecular docking (AutoDock Vina) using protein structures (e.g., kinase domains from PDB). Correlate puckering angles with docking scores.

- Validate with mutagenesis assays: Introduce mutations in the enzyme’s binding pocket to test steric effects.

What strategies can resolve contradictory data in biological activity assays for this compound?

Advanced Research Question

Methodological Answer:

- Assay Reproducibility :

- Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).

- Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀).

- Stereochemical Confirmation :

How to design experiments to explore the SAR of the pyrazine and pyrimidine moieties?

Advanced Research Question

Methodological Answer:

- Derivative Synthesis :

- Biological Evaluation :

How can researchers assess the compound’s stability under physiological conditions?

Basic Research Question

Methodological Answer:

- Hydrolytic Stability :

- Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, 48 hours.

- Identify metabolites using LC-MS (e.g., hydrolysis of the nitrile to carboxylic acid).

- Photostability :

- Expose to UV light (λ = 254 nm) and track decomposition by UV-Vis spectroscopy (absorbance at λ_max ≈ 270 nm).

What computational methods are suitable for predicting the compound’s ADMET properties?

Advanced Research Question

Methodological Answer:

- ADMET Prediction :

- Use SwissADME to estimate LogP (≈2.5), solubility (≈50 µM), and blood-brain barrier penetration.

- Run ProTox-II to predict hepatotoxicity (e.g., CYP450 inhibition) and LD₅₀.

- Metabolic Pathways :

How to analyze intermolecular interactions in co-crystals of this compound with target proteins?

Advanced Research Question

Methodological Answer:

- Co-Crystallization :

- Interaction Mapping :

- Use PLIP (Protein-Ligand Interaction Profiler) to identify hydrogen bonds (e.g., pyrazine nitrile with Lys123) and π-π stacking (pyrimidine with Phe156).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.